molecular formula C23H26N4O B2711977 3-(2-ethylpiperidine-1-carbonyl)-7-methyl-N-phenyl-1,8-naphthyridin-4-amine CAS No. 1251570-80-5

3-(2-ethylpiperidine-1-carbonyl)-7-methyl-N-phenyl-1,8-naphthyridin-4-amine

Cat. No.: B2711977
CAS No.: 1251570-80-5
M. Wt: 374.488
InChI Key: RYZZBHVLDOJNPD-UHFFFAOYSA-N
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Description

3-(2-ethylpiperidine-1-carbonyl)-7-methyl-N-phenyl-1,8-naphthyridin-4-amine is a complex organic compound that belongs to the class of naphthyridines This compound is characterized by its unique structure, which includes a piperidine ring, a naphthyridine core, and a phenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethylpiperidine-1-carbonyl)-7-methyl-N-phenyl-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the naphthyridine core, followed by the introduction of the phenylamino group and the piperidine ring. Common reagents used in these reactions include various amines, aldehydes, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-ethylpiperidine-1-carbonyl)-7-methyl-N-phenyl-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-ethylpiperidine-1-carbonyl)-7-methyl-N-phenyl-1,8-naphthyridin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or tool.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-ethylpiperidine-1-carbonyl)-7-methyl-N-phenyl-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(2-ethylpiperidine-1-carbonyl)-7-methyl-N-phenyl-1,8-naphthyridin-4-amine: shares structural similarities with other naphthyridine derivatives and piperidine-containing compounds.

    Naphthyridine analogs: Compounds with variations in the naphthyridine core or different substituents.

    Piperidine derivatives: Compounds with different functional groups attached to the piperidine ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4-anilino-7-methyl-1,8-naphthyridin-3-yl)-(2-ethylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O/c1-3-18-11-7-8-14-27(18)23(28)20-15-24-22-19(13-12-16(2)25-22)21(20)26-17-9-5-4-6-10-17/h4-6,9-10,12-13,15,18H,3,7-8,11,14H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZZBHVLDOJNPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=CC=C4)C=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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